molecular formula C19H19ClN4OS B2781396 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide CAS No. 1351790-85-6

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2781396
CAS No.: 1351790-85-6
M. Wt: 386.9
InChI Key: IJHLXIGAMGDVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4OS and its molecular weight is 386.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Pathways

The chemical compound, 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide, showcases a versatile precursor for synthesizing pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines compounds. Innovative methods lead to the development of new compounds with potential biological activities, as demonstrated in the synthesis of a range of derivatives through nucleophilic substitution reactions and chloroacetylation processes. These pathways provide a foundation for the development of novel compounds with potential applications in various fields, including medicinal chemistry (Zaki et al., 2015).

Anticancer and Anti-inflammatory Potential

Research into the biological evaluation of novel pyrazolopyrimidines derivatives indicates significant anticancer and anti-5-lipoxygenase activities. The synthesis of these derivatives through condensation processes and their subsequent testing against cancer cell lines (HCT-116 and MCF-7) reveal promising results. These findings suggest the potential of such compounds in therapeutic applications, particularly in treating cancers and inflammatory diseases (Rahmouni et al., 2016).

Antioxidant Properties

The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown significant antioxidant activity. Comparisons with well-known antioxidants, such as ascorbic acid, demonstrate the potential of these compounds as potent antioxidants. This research opens avenues for the development of new antioxidant agents that could play a crucial role in combating oxidative stress-related diseases (Tumosienė et al., 2019).

Antihypertensive and Molluscicidal Properties

Investigations into thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents have unveiled compounds with good activity and low toxicity. This research highlights the chemical compound's role in synthesizing agents that may contribute to managing hypertension. Additionally, the synthesis of new thiazolo[5,4-d]pyrimidines with molluscicidal properties points towards environmental applications, particularly in controlling snail populations that are intermediate hosts for schistosomiasis (Abdel-Wahab et al., 2008; El-Bayouki & Basyouni, 1988).

Properties

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c1-13-17(18(25)21-11-5-8-14-6-3-2-4-7-14)26-19(23-13)24-16-10-9-15(20)12-22-16/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHLXIGAMGDVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.